

# 1-Phenylpiperidin-4-ol CAS number and molecular weight

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## Compound of Interest

Compound Name: 1-Phenylpiperidin-4-ol

Cat. No.: B039638

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## In-Depth Technical Guide: 1-Phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Phenylpiperidin-4-ol**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and known biological activities, presenting key data in a structured format for ease of reference.

## Core Compound Identification

CAS Number: 117896-69-2[1][2]

Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO[1]

Molecular Weight: 177.24 g/mol [1]

## Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **1-Phenylpiperidin-4-ol** is presented in the table below. This data is crucial for its application in experimental settings and computational modeling.

Property	Value	Reference
Molecular Weight	177.24 g/mol	[1]
IUPAC Name	1-phenylpiperidin-4-ol	[1]
Melting Point	69-70°C	ChemicalBook
Boiling Point	180 °C (at 12 Torr)	ChemicalBook
Density	1.116±0.06 g/cm <sup>3</sup> (Predicted)	ChemicalBook
pKa	14.90±0.20 (Predicted)	ChemicalBook
XLogP3	1.6	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem
Exact Mass	177.115364102 g/mol	[1]
Monoisotopic Mass	177.115364102 g/mol	[1]
Topological Polar Surface Area	23.5 Å <sup>2</sup>	[1]
Heavy Atom Count	13	PubChem
Formal Charge	0	PubChem
Complexity	146	[1]

## Synthesis and Experimental Protocols

The synthesis of **1-Phenylpiperidin-4-ol** and its derivatives is a key area of research. While specific protocols for the parent compound are not extensively detailed in publicly available literature, the synthesis of its precursor, N-phenyl-4-piperidone, and its subsequent derivatization are well-documented.

### Synthesis of N-phenyl-4-piperidone (Precursor)

A disclosed synthesis method for the intermediate N-phenyl-4-piperidone involves a multi-step process. Aniline is reacted with 3-methyl-1,3,5-pentanetriol in the presence of a catalyst to yield N-phenyl-4-methyl-4-piperidinol. This intermediate then undergoes demethylation and oxidation to produce N-phenyl-4-piperidone.

## General Protocol for Derivatization: Synthesis of a 4-Phenylpiperidin-4-ol Substituted Pyrazole

The following is a representative protocol for the synthesis of a biologically active derivative of **1-Phenylpiperidin-4-ol**, specifically a pyrazole derivative. This process highlights the utility of **1-Phenylpiperidin-4-ol** as a scaffold in medicinal chemistry.

### Step 1: Synthesis of Pyrazole Carboxylic Acid Ethyl Ester

- $\beta$ -diketoester (1 mmol) and 4-fluorophenyl hydrazine are combined in a solution of ethanol (100 ml) and acetic acid (10 ml).
- The mixture is refluxed overnight.
- After concentration to remove ethanol, the solution is neutralized with  $\text{Na}_2\text{CO}_3$ .
- The resulting precipitate is filtered, dried, and recrystallized from ethanol.

### Step 2: Hydrolysis to Pyrazole Carboxylic Acid

- The pyrazole carboxylic acid ethyl ester (1 mmol) is dissolved in a mixture of tetrahydrofuran (THF, 50 ml), methanol (15 ml), and water (20 ml).
- Lithium hydroxide (1.2 mmol) is added, and the mixture is stirred overnight.
- Volatile solvents are removed, and the residue is dissolved in a mixture of water (50 ml) and ethyl acetate (100 ml).
- The organic layers are combined, washed with water and brine, dried with  $\text{Na}_2\text{SO}_4$ , and evaporated to yield the carboxylic acid.

### Step 3: Formation of the Acid Chloride

- The pyrazole carboxylic acid (1 mmol) is dissolved in dichloromethane (DCM, 20 ml).
- Oxalyl chloride (1.5 mmol) is added at 0°C.
- A catalytic amount of dimethylformamide (DMF, 3 drops) is introduced, and the mixture is stirred at room temperature.
- Excess oxalyl chloride is removed under a nitrogen stream.

#### Step 4: Coupling with 4-Piperidone

- The acid chloride is dissolved in fresh DCM (25 ml).
- Triethylamine (2 mmol) is added at 0°C, followed by the addition of 4-piperidone (1.1 mmol) at the same temperature.
- Upon reaction completion, the mixture is diluted with water and extracted with DCM.
- The combined organic layers are washed, dried, and evaporated. The crude product is purified by washing with diethyl ether.

#### Step 5: Grignard Reaction to Yield the Final Product

- The product from Step 4 (1 mmol) is dissolved in THF (20 ml).
- A Grignard reagent (1.5 mmol) is introduced at 0°C.
- The reaction is allowed to proceed to completion at room temperature, monitored by TLC.

## Biological Activity and Applications in Drug Development

**1-Phenylpiperidin-4-ol** and its derivatives have shown promise in several areas of drug development, primarily due to their structural similarity to known pharmacophores.

## Antimicrobial and Antifungal Activity

Derivatives of **1-Phenylpiperidin-4-ol** have been synthesized and evaluated for their antimicrobial and antifungal properties. A pyrazole derivative of **1-Phenylpiperidin-4-ol**, referred to as CHP, exhibited promising in-vitro activity. The presence of the 4-phenylpiperidin-4-ol moiety is believed to contribute to an enhanced absorption rate of lipids, thereby improving the pharmacological activity.

Table of In-Vitro Antimicrobial and Antifungal Activity of a Pyrazole Derivative (CHP)

Organism	Zone of Inhibition (mm)
Staphylococcus aureus	18
Escherichia coli	16
Pseudomonas aeruginosa	14
Candida albicans	19
Aspergillus flavus	15
Aspergillus niger	13

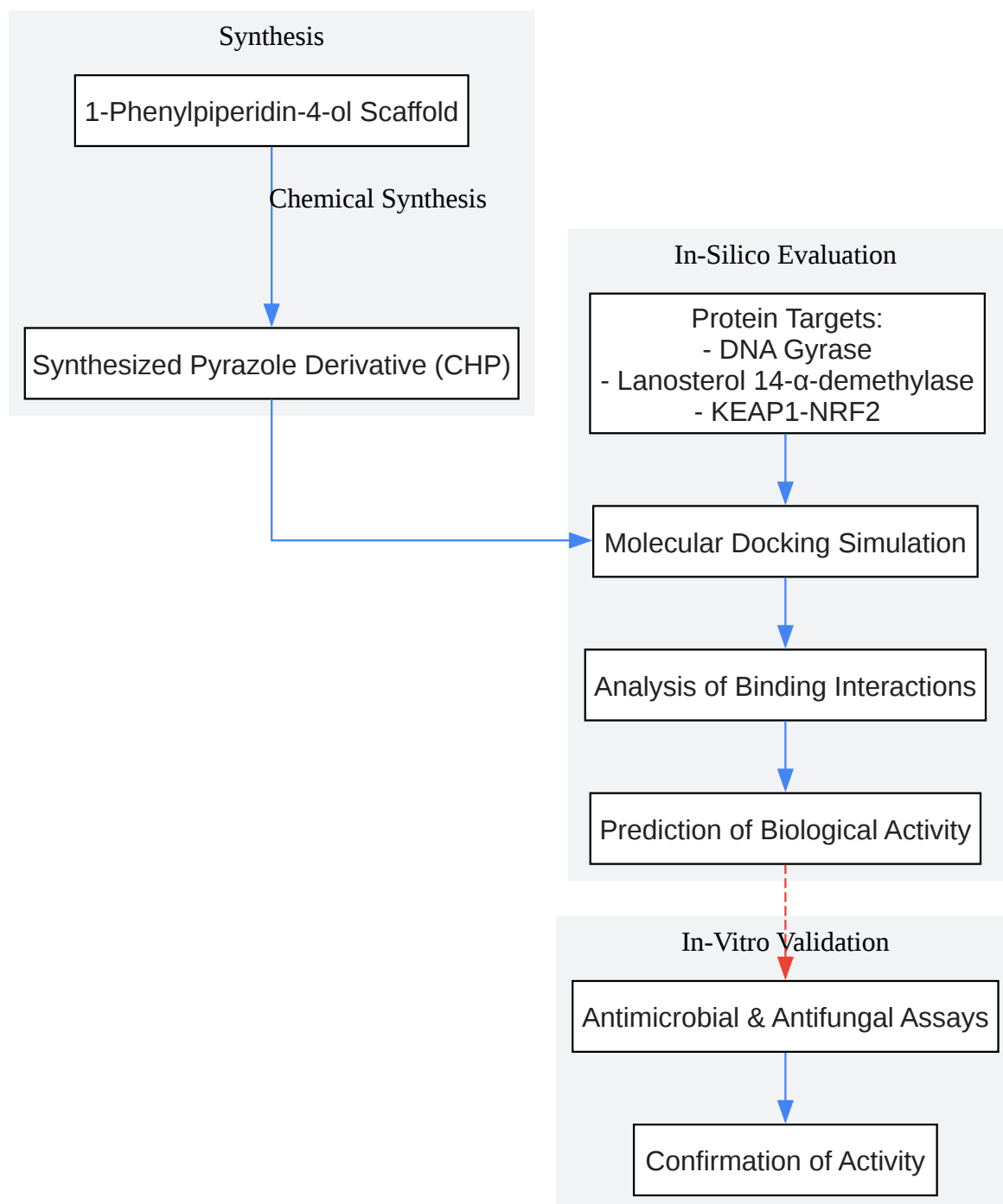
## Central Nervous System (CNS) Applications

The 4-phenylpiperidine scaffold is a well-established pharmacophore in the development of CNS-active agents, particularly as ligands for dopamine receptors. Derivatives of 4-phenylpiperidines have been investigated as D2 receptor ligands. For instance, pridopidine, a 4-phenylpiperidine derivative, has been identified as a dopaminergic stabilizer. These compounds are of interest for their potential in treating neuropsychiatric and neurodegenerative disorders.

## In-Silico Studies and Molecular Interactions

To understand the potential mechanism of action of **1-Phenylpiperidin-4-ol** derivatives, in-silico molecular docking studies have been performed. A study on a pyrazole derivative investigated its interaction with key proteins such as DNA Gyrase and Lanosterol 14- $\alpha$ -demethylase, which are targets for antibacterial and antifungal agents, respectively.

The following diagram illustrates the logical workflow of an in-silico evaluation of a **1-Phenylpiperidin-4-ol** derivative.



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Workflow for the evaluation of a **1-Phenylpiperidin-4-ol** derivative.

The molecular docking studies revealed robust binding interactions at specific sites within these proteins, suggesting a potential therapeutic relevance for such derivatives.

## Conclusion

**1-Phenylpiperidin-4-ol** is a valuable scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial, antifungal, and CNS activities. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will likely lead to the discovery of new and effective drug candidates. This technical guide provides a foundational understanding for researchers and professionals working with this important chemical entity.

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## References

- 1. 1-Phenylpiperidin-4-ol | C<sub>11</sub>H<sub>15</sub>NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]
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